molecular formula C11H17NO3 B3064997 2,2'-[(2-Methoxyphenyl)imino]diethanol CAS No. 28005-76-7

2,2'-[(2-Methoxyphenyl)imino]diethanol

Cat. No.: B3064997
CAS No.: 28005-76-7
M. Wt: 211.26 g/mol
InChI Key: PDEFXTCPDZWBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-[(2-Methoxyphenyl)imino]diethanol is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields of research. This compound is characterized by the presence of a methoxyphenyl group attached to an imino group, which is further connected to two ethanol groups. The molecular formula of 2,2’-[(2-Methoxyphenyl)imino]diethanol is C11H17NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Methoxyphenyl)imino]diethanol typically involves the reaction of 2-methoxyaniline with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[(2-Methoxyphenyl)imino]diethanol may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Methoxyphenyl)imino]diethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2’-[(2-Methoxyphenyl)imino]diethanol has found applications in several scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the formulation of various industrial products, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2’-[(2-Methoxyphenyl)imino]diethanol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(4-Methylphenyl)imino]diethanol: Similar structure but with a methyl group instead of a methoxy group.

    2,2’-[(2-Hydroxyphenyl)imino]diethanol: Similar structure but with a hydroxy group instead of a methoxy group.

    2,2’-[(4-Chlorophenyl)imino]diethanol: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

2,2’-[(2-Methoxyphenyl)imino]diethanol is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological systems, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-2-methoxyanilino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-15-11-5-3-2-4-10(11)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEFXTCPDZWBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287156
Record name 2,2'-[(2-methoxyphenyl)imino]diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28005-76-7
Record name 2,2′-[(2-Methoxyphenyl)imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28005-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 49302
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028005767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC49302
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[(2-methoxyphenyl)imino]diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7.38 g (59.9 mmols) of o-anisidine, 10 ml (202.3 mmols) of ethylene oxide and 150 ml of a solvent mixture of acetic acid and water (9/1) was stirred at room temperature for 40 hours. The mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: chloroform/methanol =30/1) to afford o-[N,N-bis(hydroxyethyl)amino]anisole.
Quantity
7.38 g
Type
reactant
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10 mL
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solvent
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150 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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